Potassium benzofuran-5-yltrifluoroborate
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Overview
Description
Potassium benzofuran-5-yltrifluoroborate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the benzofuran moiety in this compound adds unique properties that make it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium benzofuran-5-yltrifluoroborate can be synthesized through the reaction of benzofuran-5-boronic acid with potassium hydrogen fluoride and potassium fluoride in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically proceeds under mild conditions and yields the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium benzofuran-5-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-5-ylboronic acid.
Reduction: Reduction reactions can convert it into benzofuran derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Benzofuran-5-ylboronic acid.
Reduction: Various benzofuran derivatives.
Substitution: Coupled products with various organic halides
Scientific Research Applications
Potassium benzofuran-5-yltrifluoroborate has several applications in scientific research:
Chemistry: It is widely used in cross-coupling reactions to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of potassium benzofuran-5-yltrifluoroborate involves its role as a nucleophilic partner in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired coupled product. The benzofuran moiety enhances the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium naphthyltrifluoroborate
- Potassium thiophen-2-yltrifluoroborate
Uniqueness
Potassium benzofuran-5-yltrifluoroborate is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain cross-coupling reactions compared to other trifluoroborates .
Properties
Molecular Formula |
C8H5BF3KO |
---|---|
Molecular Weight |
224.03 g/mol |
IUPAC Name |
potassium;1-benzofuran-5-yl(trifluoro)boranuide |
InChI |
InChI=1S/C8H5BF3O.K/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8;/h1-5H;/q-1;+1 |
InChI Key |
DGGFBWNEVWIOTC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)OC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
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